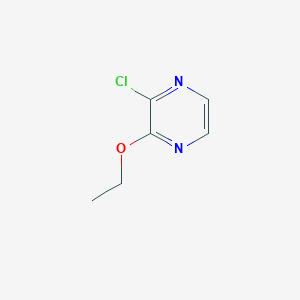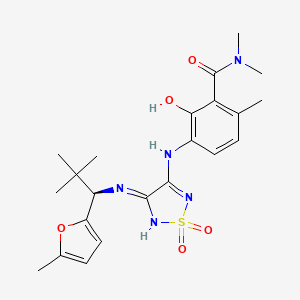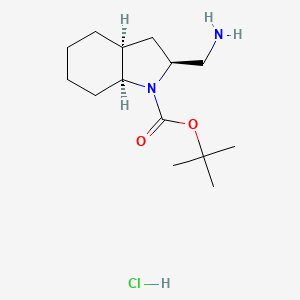
2-Chloro-3-ethoxypyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-ethoxypyrazine is a chemical compound with the CAS Number: 1126824-36-9. It has a molecular weight of 158.59 and its IUPAC name is 2-chloro-3-ethoxypyrazine .
Molecular Structure Analysis
The InChI code for 2-Chloro-3-ethoxypyrazine is 1S/C6H7ClN2O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-3-ethoxypyrazine are not available, general principles of chemical reaction analysis involve monitoring reactive intermediates, understanding the alteration of oxidation states, and studying redox processes .Aplicaciones Científicas De Investigación
Environmental Impact and Soil Interaction
- The degradation of chlorotriazine pesticides, which includes compounds like atrazine (related to 2-Chloro-3-ethoxypyrazine), has been studied extensively. These studies focus on understanding how these pesticides interact with soil and affect the environment. For instance, atrazine's degradation in different soils and under various conditions has been investigated, revealing insights into microbial and chemical degradation pathways in soils from different regions (Skipper & Volk, 1972).
Water Contamination and Treatment Processes
- The presence and treatment of chlorotriazine herbicides in water bodies are another area of focus. Research has been conducted on the degradation of atrazine through processes like Fenton's reagent and photocatalytic methods, offering potential solutions for removing such contaminants from water sources (Arnold, Hickey, & Harris, 1995).
Analytical Method Development
- Development of analytical methods for detecting and quantifying 2-Chloro-3-ethoxypyrazine and related compounds in various matrices, like wine, has been a significant area of research. This includes the creation of solid-phase extraction methods and gas chromatography-mass spectrometry techniques, which are crucial for understanding the presence and concentration of these compounds in food and beverages (Lopez, Gracia-Moreno, Cacho, & Ferrreira, 2011).
Understanding Chemical Interactions and Degradation
- Investigations into the chemical interactions of atrazine and its degradation products with other substances, like humic materials, help in understanding the environmental fate of these compounds. Studies have explored the mechanisms of these interactions, including electron transfer and hydrophobic interactions, which are pivotal in predicting the behavior of these chemicals in natural settings (Martin-Neto, Traghetta, Vaz, Crestana, & Sposito, 2001).
Ecological Risk Assessment
- Research has also focused on the ecological risk assessment of chlorotriazine herbicides like atrazine in surface waters, considering their widespread use in agriculture. These studies aim to understand the potential ecological effects of these compounds on aquatic environments, informing regulatory and management decisions (Solomon et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-3-ethoxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZIRHRXQKIQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2820816.png)
![3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B2820818.png)
![2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820819.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2820822.png)

![N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820825.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2820828.png)

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2820830.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2820833.png)
